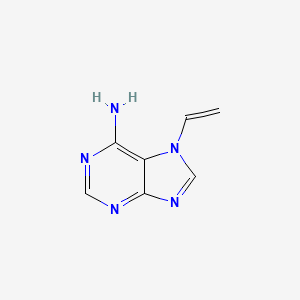![molecular formula C8H12N2O B11920363 1,3-Diazaspiro[4.5]dec-1-en-4-one](/img/structure/B11920363.png)
1,3-Diazaspiro[4.5]dec-1-en-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Diazaspiro[45]dec-1-en-4-one is a heterocyclic compound characterized by a spirocyclic structure containing nitrogen atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1,3-Diazaspiro[4.5]dec-1-en-4-one can be synthesized through various methods. One common approach involves the reaction of N-benzylpiperidone with appropriate amines and thioglycolic acid in toluene under reflux conditions . This one-pot three-component condensation reaction is facilitated by the removal of water using a Dean-Stark trap .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the synthesis typically involves scalable reactions that can be optimized for higher yields and cost-effectiveness. The use of catalytic hydrogenation, oxidation, and Bucherer-Bergs reactions are common in industrial settings for related compounds .
Análisis De Reacciones Químicas
Types of Reactions: 1,3-Diazaspiro[4.5]dec-1-en-4-one undergoes various chemical reactions, including:
Oxidation: Catalytic oxidation reactions can be used to introduce functional groups or modify existing ones.
Reduction: Reduction reactions, often using hydrogenation, can alter the spirocyclic structure.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of palladium or platinum catalysts is frequently used.
Substitution: Reagents such as alkyl halides and aryl halides are used under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while substitution reactions can introduce various alkyl or aryl groups .
Aplicaciones Científicas De Investigación
1,3-Diazaspiro[4.5]dec-1-en-4-one has diverse applications in scientific research:
Mecanismo De Acción
The mechanism of action of 1,3-Diazaspiro[4.5]dec-1-en-4-one involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby blocking its activity . The spirocyclic structure allows for unique interactions with biological molecules, making it a valuable scaffold in drug design .
Comparación Con Compuestos Similares
Spirotetramat: A related compound used as an insecticide, characterized by its spirocyclic structure and similar synthetic routes.
1-Thia-4,8-diazaspiro[4.5]decan-3-one: Another spirocyclic compound with potential anti-ulcer activity.
Uniqueness: 1,3-Diazaspiro[4.5]dec-1-en-4-one stands out due to its specific nitrogen-containing spirocyclic structure, which imparts unique chemical and biological properties.
Propiedades
Fórmula molecular |
C8H12N2O |
|---|---|
Peso molecular |
152.19 g/mol |
Nombre IUPAC |
1,3-diazaspiro[4.5]dec-1-en-4-one |
InChI |
InChI=1S/C8H12N2O/c11-7-8(10-6-9-7)4-2-1-3-5-8/h6H,1-5H2,(H,9,10,11) |
Clave InChI |
SKTLNUCBMSZQFU-UHFFFAOYSA-N |
SMILES canónico |
C1CCC2(CC1)C(=O)NC=N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


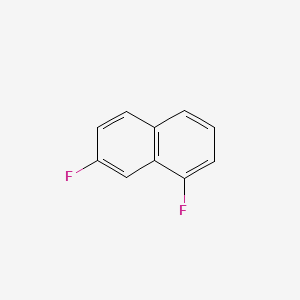
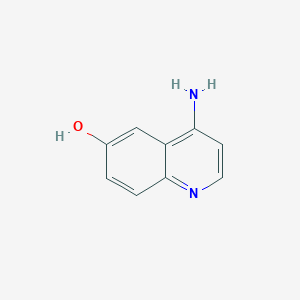
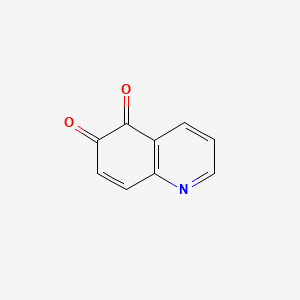

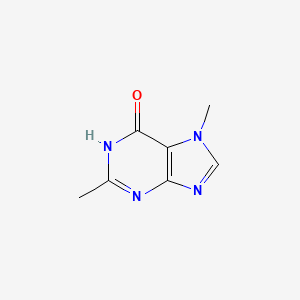

![5,7-Diazaspiro[2.5]octane-4,6,8-trione](/img/structure/B11920311.png)


![1,5,5-Trimethylbicyclo[2.2.1]heptan-2-one](/img/structure/B11920339.png)

